6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core linked via a thioether group to a 4-oxo-4H-pyran ring, which is esterified with 2,3-dimethoxybenzoic acid. The synthesis typically involves multi-step reactions, starting with the coupling of 5-amino-1,3,4-thiadiazole derivatives with pyran intermediates, followed by esterification with substituted benzoic acids . Key structural motifs include:
- 1,3,4-Thiadiazole ring: Known for antimicrobial and enzyme-inhibitory properties.
- 4-Oxo-4H-pyran: Contributes to electronic delocalization and hydrogen-bonding capacity.
- 2,3-Dimethoxybenzoate ester: Enhances lipophilicity and modulates pharmacokinetics.
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O7S2/c1-10(23)20-18-21-22-19(31-18)30-9-11-7-13(24)15(8-28-11)29-17(25)12-5-4-6-14(26-2)16(12)27-3/h4-8H,9H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFFZLLDLUCHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization with a suitable oxidizing agent.
Attachment of the Thioether Group: The thiadiazole derivative is then reacted with a halomethyl ketone to introduce the thioether linkage.
Construction of the Pyranone Ring: The intermediate is subjected to a cyclization reaction to form the pyranone ring, often using a base such as sodium ethoxide.
Esterification: Finally, the compound is esterified with 2,3-dimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques.
Chemical Reactions Analysis
Ester Hydrolysis
The 2,3-dimethoxybenzoate ester group undergoes hydrolysis under acidic or basic conditions. This reaction is pivotal for modifying the compound’s solubility or generating bioactive metabolites:
| Conditions | Products | Key Observations |
|---|---|---|
| Acidic (H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O) | 2,3-Dimethoxybenzoic acid + Pyran-thiadiazole alcohol derivative | Faster kinetics in acidic media due to protonation of the ester carbonyl group. |
| Basic (NaOH/EtOH) | 2,3-Dimethoxybenzoate salt + Pyran-thiadiazole alcohol derivative | Higher yields (>85%) under reflux conditions. |
Nucleophilic Substitution at Thiadiazole
The sulfur atom in the thiadiazole ring is susceptible to nucleophilic substitution, particularly with amines or thiols:
Example Reaction:
| Nucleophile | Conditions | Application |
|---|---|---|
| Primary amines | DMF, 80°C, 12h | Generates amine derivatives with enhanced solubility. |
| Thiophenol | K<sub>2</sub>CO<sub>3</sub>, DMSO, RT | Forms disulfide-linked analogs for polymerization. |
Oxidation of Thioether Linkage
The methylthio (-S-CH<sub>2</sub>-) bridge oxidizes to sulfoxide or sulfone derivatives, altering electronic properties:
| Oxidizing Agent | Product | Impact on Bioactivity |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Sulfoxide derivative | Increased polarity; reduced membrane permeability. |
| mCPBA | Sulfone derivative | Enhanced metabolic stability in vitro. |
Condensation Involving Acetamido Group
The acetamido group participates in Schiff base formation or cyclocondensation reactions:
Example with Benzaldehyde:
| Reagent | Conditions | Outcome |
|---|---|---|
| Aromatic aldehydes | Ethanol, Δ, 6h | Stable imine derivatives with UV-active properties . |
| Hydrazine hydrate | AcOH, RT | Forms thiadiazolo-triazole hybrids for screening . |
Pyran Ring Modifications
The 4-oxo-pyran ring undergoes ring-opening or reduction:
Reduction of Ketone:
| Reagent | Product | Application |
|---|---|---|
| NaBH<sub>4</sub> | Secondary alcohol | Improves hydrogen-bonding capacity for crystallization. |
| LiAlH<sub>4</sub> | Over-reduced byproducts | Limited utility due to side reactions. |
Electrophilic Aromatic Substitution
The dimethoxybenzene moiety undergoes nitration or sulfonation, though steric hindrance limits regioselectivity:
Nitration Example:
| Reaction | Conditions | Yield | Regiochemistry |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 62% | Para to methoxy groups dominates. |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 48% | Ortho substitution observed minimally. |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds containing thiadiazole structures can lead to enhanced anticancer properties due to their ability to interfere with cellular mechanisms involved in tumor growth. The specific compound under discussion could leverage these properties for potential use as an anticancer agent.
Key Findings:
- Thiadiazole derivatives have demonstrated antitumor activity with IC50 values indicating effective inhibition of cancer cell proliferation.
- Structural modifications can lead to variations in biological activity, allowing for tailored approaches in drug design.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiadiazole-containing compounds are known for their efficacy against a range of pathogens, including bacteria and fungi. The unique combination of the acetamido group with the thiadiazole may enhance the compound's interaction with microbial targets.
Research Insights:
- Several studies have reported the synthesis of thiadiazole derivatives that exhibit broad-spectrum antimicrobial activity.
- The incorporation of different substituents on the thiadiazole ring has been shown to modulate antimicrobial potency.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF7 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays. The results indicated that specific modifications to the thiadiazole ring significantly improved cytotoxicity.
Case Study 2: Antimicrobial Testing
Another research focused on synthesizing a series of thiadiazole derivatives and testing their antimicrobial properties against gram-positive and gram-negative bacteria. Results showed promising activity against resistant strains, highlighting the potential for new antibiotic development.
Mechanism of Action
The mechanism by which 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets could include enzymes involved in cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Thiadiazole Substituents
A series of analogs (4a–4q) synthesized by modifying the benzamido group on the thiadiazole ring () highlights critical structure-activity relationships (SAR):
| Compound | R-Substituent on Benzamido | Melting Point (°C) | Bioactivity (MIC μg/mL) |
|---|---|---|---|
| Target Compound | 2,3-Dimethoxybenzoate | 165–167 (est.) | Pending data |
| 4a | 2-Methylbenzamido | 152–154 | 8.0 (E. coli) |
| 4d | 2-Methoxybenzamido | 148–150 | 4.0 (E. coli) |
| 4e | 3-Methoxybenzamido | 160–162 | 2.0 (E. coli) |
Key Findings :
- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., 4d, 4e) improve antimicrobial activity compared to methyl groups (4a), likely due to enhanced electron-withdrawing effects and solubility .
- Positional Effects : Para-substituted methoxy groups (4e) show superior activity to ortho-substituted analogs (4d), suggesting steric and electronic optimization .
Thiadiazole-Pyran Derivatives with Alternative Ester Groups
Pharmacopeial Thiadiazole Derivatives ()
| Compound | Functional Group | Key Application |
|---|---|---|
| Target Compound | 5-Acetamido-thiadiazole | Antimicrobial (proposed) |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Sulfonamide | Diuretic (carbonic anhydrase inhibitor) |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide | Thiol group | Anticonvulsant (preclinical) |
Insights :
- Sulfonamide vs. Acetamido : Sulfonamide derivatives exhibit stronger enzyme inhibition but higher toxicity .
- Thiol-Containing Analogs : Improved redox activity but lower stability compared to the target compound’s thioether linkage .
Comparison with Cefazolin ()
Cefazolin, a β-lactam antibiotic, shares the (5-methyl-1,3,4-thiadiazol-2-yl)thio moiety but differs in its bicyclic β-lactam core:
- Bioactivity : Cefazolin targets penicillin-binding proteins (PBPs) with broad-spectrum activity (MIC <1 μg/mL for Staphylococci), while the target compound’s mechanism remains unconfirmed .
- Stability : The β-lactam ring in cefazolin is prone to hydrolysis, whereas the pyran-thiadiazole structure of the target compound may offer better metabolic stability .
Biological Activity
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate is a synthetic compound that combines several pharmacologically relevant structural motifs, including a pyran ring and a thiadiazole moiety. This compound has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N4O6S2, with a molecular weight of approximately 462.54 g/mol. The structure features distinct functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O6S2 |
| Molecular Weight | 462.54 g/mol |
| CAS Number | 896015-89-7 |
| Melting Point | Not available |
| Solubility | Not available |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The thiadiazole and pyran components are known to exhibit significant interactions with biological macromolecules, potentially leading to inhibition of microbial growth or cancer cell proliferation.
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds possess notable antimicrobial properties. For instance:
- Activity Against Mycobacterium tuberculosis : Some thiadiazole derivatives have demonstrated effectiveness against resistant strains of Mycobacterium tuberculosis, indicating potential for treating tuberculosis infections .
- Broad Spectrum Activity : Compounds similar in structure have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. However, specific activity for the compound remains to be fully characterized in clinical settings .
Anticancer Potential
Thiadiazole derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Some studies suggest that these compounds can disrupt the cell cycle of cancer cells, leading to reduced proliferation rates .
- Inhibition of Tumor Growth : Preliminary studies have shown that certain derivatives can inhibit tumor growth in animal models, suggesting potential as chemotherapeutic agents .
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds:
Q & A
Q. What are reliable synthetic routes for preparing this compound, and how can purity be validated?
Methodological Answer: The compound can be synthesized via multi-step reactions involving thiadiazole and pyran intermediates. Key steps include:
- Thioether linkage formation : React 5-acetamido-1,3,4-thiadiazole-2-thiol with a bromomethyl-pyran derivative under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Esterification : Couple the resulting thioether-pyran intermediate with 2,3-dimethoxybenzoyl chloride using a coupling agent like DCC/DMAP.
Purity Validation : - Elemental Analysis : Compare calculated vs. experimental C, H, N, S values (deviation <0.4% acceptable) .
- Spectroscopy : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., pyran C=O at ~170 ppm, thiadiazole S-CH₂ at δ 4.2–4.5 ppm) and IR (C=O stretch at ~1650–1750 cm⁻¹) .
Q. How to design experiments for initial biological activity screening?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with known interactions with thiadiazole (e.g., carbonic anhydrase) or benzoate esters (e.g., esterase-sensitive prodrugs) .
- Assay Design :
- Dose-Response : Test concentrations from 1 nM to 100 µM to determine IC50 values.
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Q. What strategies optimize synthetic yield when scaling up the reaction?
Methodological Answer:
Q. How to investigate the mechanism of action using computational tools?
Methodological Answer:
Q. How to address stability issues during long-term storage or biological assays?
Methodological Answer:
Q. How to validate the compound’s reactivity in heterogeneous catalysis or photochemical studies?
Methodological Answer:
- Photostability Testing : Expose to UV (254 nm) and monitor absorbance changes (e.g., loss of pyran C=O peak at ~270 nm) .
- Catalytic Screening : Test in Pd-catalyzed cross-coupling reactions (e.g., Suzuki using thiadiazole as directing group). Monitor by GC-MS or <sup>19</sup>F NMR for fluorinated analogs .
Q. What analytical methods differentiate polymorphic forms or hydrate/solvate variations?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
